6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid
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Overview
Description
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids It is characterized by a naphthalene ring substituted with a dodecyloxy group at the 6-position, a hydroxyl group at the 1-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid typically involves multiple steps. One common method is the alkylation of 1-hydroxy-2-naphthoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 6-(Dodecyloxy)-1-naphthaldehyde or 6-(Dodecyloxy)-1-naphthone.
Reduction: Formation of 6-(Dodecyloxy)-1-hydroxy-2-naphthyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the dodecyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-(Octyloxy)-1-hydroxynaphthalene-2-carboxylic acid
- 6-(Hexadecyloxy)-1-hydroxynaphthalene-2-carboxylic acid
- 6-(Phenoxy)-1-hydroxynaphthalene-2-carboxylic acid
Uniqueness
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups and the length of the dodecyloxy chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly, which can be advantageous in various applications.
Properties
CAS No. |
50963-58-1 |
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Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
6-dodecoxy-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H32O4/c1-2-3-4-5-6-7-8-9-10-11-16-27-19-13-15-20-18(17-19)12-14-21(22(20)24)23(25)26/h12-15,17,24H,2-11,16H2,1H3,(H,25,26) |
InChI Key |
FGNYUNYEMSPYFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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